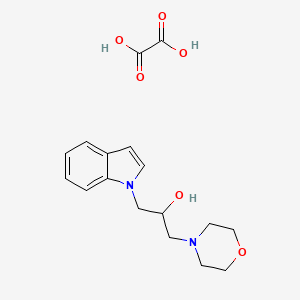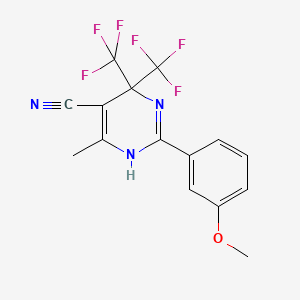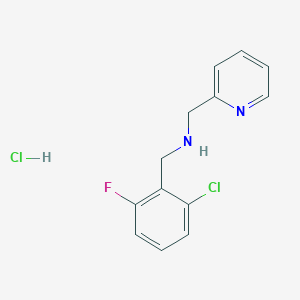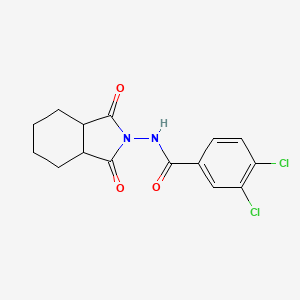
1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate
Übersicht
Beschreibung
1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate, also known as Indoximod, is a small molecule drug that has been developed as an immunotherapy agent for the treatment of cancer. Indoximod is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of the immune response. Inhibition of IDO has been shown to enhance the immune response against cancer cells, making Indoximod a promising candidate for cancer therapy.
Wirkmechanismus
1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate works by inhibiting the enzyme IDO, which is involved in the metabolism of tryptophan. IDO is overexpressed in many types of cancer and is thought to play a role in immune evasion by depleting tryptophan, an essential amino acid, from the microenvironment of the tumor. By inhibiting IDO, 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate restores the levels of tryptophan and other metabolites that are important for the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of the tumor microenvironment, the enhancement of the anti-tumor immune response, and the inhibition of tumor growth and metastasis. 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate has also been shown to have anti-inflammatory effects and to modulate the gut microbiome, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, and it has a well-defined mechanism of action that can be studied in vitro and in vivo. However, 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate also has some limitations. It is a relatively new drug that has not been extensively studied in laboratory settings, and its effects may vary depending on the type of cancer and the immune status of the host.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict response to 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate and guide patient selection. Additionally, there is a need for further studies to elucidate the mechanisms of action of 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate and to identify new targets for combination therapy. Finally, there is a need for large-scale clinical trials to evaluate the safety and efficacy of 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate in a variety of cancer types and patient populations.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, prostate cancer, and pancreatic cancer. In preclinical studies, 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate has been shown to enhance the anti-tumor immune response and to synergize with other immunotherapy agents. In clinical trials, 1-(1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol oxalate has demonstrated promising results in combination with standard-of-care therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-indol-1-yl-3-morpholin-4-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c18-14(11-16-7-9-19-10-8-16)12-17-6-5-13-3-1-2-4-15(13)17;3-1(4)2(5)6/h1-6,14,18H,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMBTDCVIWOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=CC3=CC=CC=C32)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B4169941.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-methylbutyl)benzamide](/img/structure/B4169948.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-thiazole](/img/structure/B4169958.png)
![(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B4169961.png)

![diethyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4169972.png)
![1-(3-methoxy-2-naphthoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4169974.png)
![N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4169980.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4169982.png)
![6-(4-methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169990.png)
![4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4170001.png)

![ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4170010.png)